N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
The compound is a derivative of N-(3,5-dimethylphenyl)alanine . This class of compounds generally contains a benzene ring which bears a methane group .
Synthesis Analysis
N-aryl-β-alanines can be obtained in different ways. The most convenient method is the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Molecular Structure Analysis
The N-(3,5-dimethylphenyl)alanine molecule contains a total of 29 bond(s). There are 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(3,5-Dimethylphenyl)alanine, are as follows: Molecular Formula C11H15NO2; Average mass 193.242 Da; Monoisotopic mass 193.110275 Da .Scientific Research Applications
Herbicidal Activity
- Herbicidal Properties : Compounds related to benzamides, specifically N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have shown potential as herbicides effective against annual and perennial grasses, offering agricultural utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Anticonvulsant Activity
- Anticonvulsant Potentials : Research on compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide and its analogues has demonstrated significant anticonvulsant activity in various animal models, suggesting their utility in managing seizures (D. Robertson et al., 1987).
Antimicrobial and Antioxidant Activities
- Biological Activities : Studies on N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide have revealed good antimicrobial and antioxidant activities, highlighting the potential for the development of new therapeutic agents (M. A. Sindhe et al., 2016).
Skeletal Muscle Sodium Channel Blockers
- Muscle Sodium Channel Blockade : Conformationally restricted analogues of tocainide, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been designed and shown to be potent voltage-gated skeletal muscle sodium channel blockers, indicating a potential in developing antimyotonic agents (A. Catalano et al., 2008).
Radiosensitizers and Cytotoxins
- Radiosensitizing and Cytotoxic Effects : Research on 2- and 3-nitrothiophene-5-carboxamides has explored their in vitro efficacy as radiosensitizers and selective cytotoxins, contributing to cancer therapy advancements (M. Threadgill et al., 1991).
Safety and Hazards
Future Directions
The future directions for research on these types of compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, their potential applications in various fields such as medicine, agriculture, and industry could be investigated .
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The downstream effects of these processes are still under investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The specifics of these effects are subjects of ongoing research .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-7-12(2)9-14(8-11)18-17(19)13-3-4-15-16(10-13)21-6-5-20-15/h3-4,7-10H,5-6H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVXTIWNDZXWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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